Octanoic-d15 acid

Descripción general

Descripción

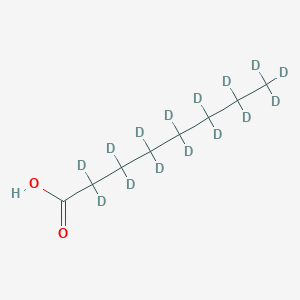

- El Ácido Octanoico-d15, también conocido como Ácido Caprílico-d15, es un derivado deuterado del Ácido Octanoico (número CAS: 124-07-2).

- Se encuentra naturalmente en el coco y la leche materna.

- Como líquido aceitoso, tiene un sabor ligeramente desagradable a rancio y es mínimamente soluble en agua .

Métodos De Preparación

Rutas Sintéticas: El Ácido Octanoico-d15 se puede sintetizar reemplazando los átomos de hidrógeno en el Ácido Octanoico (C8H16O2) con deuterio (D).

Condiciones de Reacción: Las reacciones de intercambio de deuterio se utilizan comúnmente para preparar compuestos deuterados.

Producción Industrial: Si bien los métodos industriales específicos para la producción de Ácido Octanoico-d15 no están ampliamente documentados, se puede obtener mediante síntesis química o reacciones de intercambio isotópico.

Análisis De Reacciones Químicas

Neutralization Reactions

Octanoic-d15 acid reacts exothermically with bases to form deuterated carboxylate salts and water. For example:

This reaction is critical in industrial processes requiring pH adjustment or salt formation .

Key Data :

| Reactant | Product | Conditions |

|---|---|---|

| Strong bases (e.g., NaOH) | Deuterated octanoate salts | Room temperature, exothermic |

Reactions with Metals

Active metals (e.g., iron, aluminum) react with this compound to produce hydrogen gas and metal carboxylates:

This reaction can lead to corrosion of metal containers, particularly in humid environments .

Decomposition Pathways

Under extreme conditions (e.g., high heat), this compound decomposes into carbon oxides (CO, CO₂) and water. Prolonged exposure to oxidizing agents accelerates decomposition .

Decomposition Products :

Cyanide Salts

Reacts with cyanide salts to release toxic hydrogen cyanide (HCN):

This reaction poses significant safety risks in industrial settings .

Oxidizing Agents

Violent reactions occur with strong oxidizers (e.g., peroxides), releasing heat and potentially causing combustion .

Biochemical Reactions

In enzymatic studies, this compound serves as a substrate for Claisen condensations. For example, the ketosynthase NocG catalyzes its reaction with hexanoyl-ACP thioesters to form β-ketoacids:

This reaction is pivotal in the biosynthesis of nocuolin A, a cyanobacterial metabolite .

Kinetic Isotope Effects :

Deuterium substitution slows reaction rates in enzymatic systems due to increased bond strength (C-D vs. C-H) .

Incompatible Materials

| Material | Hazard |

|---|---|

| Strong oxidizers (e.g., HNO₃) | Fire/explosion risk |

| Diazocompounds | Releases flammable gases |

| Sulfides | Generates toxic H₂S |

Aplicaciones Científicas De Investigación

Química: El Ácido Octanoico-d15 sirve como una herramienta valiosa en la espectroscopia de RMN y los estudios metabólicos.

Biología: Se puede utilizar para investigar el metabolismo de los lípidos y los procesos de transporte de membrana.

Medicina: La investigación explora su potencial en las propiedades antimicrobianas y como complemento alimenticio.

Industria: Los ésteres derivados del Ácido Octanoico-d15 encuentran aplicaciones en perfumería y producción de tintes.

Mecanismo De Acción

- El mecanismo exacto de los efectos del Ácido Octanoico-d15 depende de su aplicación específica.

- Puede interactuar con las membranas celulares, las enzimas o las vías metabólicas, afectando el metabolismo de los lípidos y la señalización.

Comparación Con Compuestos Similares

- El Ácido Octanoico-d15 es único debido a su etiquetado con deuterio.

- Compuestos Similares: Otros ácidos grasos, como el ácido hexanoico y el ácido decanoico, comparten similitudes estructurales pero carecen de la sustitución de deuterio.

Actividad Biológica

Octanoic-d15 acid, also known as octanoic acid-d15 or caprylic acid-d15, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. This compound has garnered attention for its various biological activities, particularly in the fields of microbiology and metabolic research. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

- Molecular Formula : CHDO

- Molecular Weight : 159.30 g/mol

- Density : 1.005 g/mL at 25ºC

- Boiling Point : 237ºC

- Melting Point : 16ºC

Antimicrobial Properties

Octanoic acid has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against specific bacteria:

| Bacterial Strain | IC80 (μM) |

|---|---|

| Streptococcus mutans | <125 |

| Streptococcus gordonii | <125 |

| Fusobacterium nucleatum | 1,403 |

| Porphyromonas gingivalis | 2,294 |

These results indicate that octanoic acid is particularly effective against oral bacteria, which may have implications for dental health and the prevention of periodontal diseases .

Metabolic Implications

Research has shown that octanoic acid levels are elevated in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder characterized by an inability to metabolize medium-chain fatty acids effectively. This condition leads to hypoketotic hypoglycemia and medium-chain dicarboxylic aciduria . The presence of octanoic acid in plasma can serve as a biomarker for diagnosing this deficiency.

Case Studies

-

Case Study on MCAD Deficiency :

A study published in the New England Journal of Medicine highlighted the role of stable-isotope dilution measurement for diagnosing MCAD deficiency by analyzing urinary metabolites, including octanoic acid derivatives. This method allows for precise quantification and has improved diagnostic accuracy for metabolic disorders . -

Antioxidant Properties :

Octanoic acid is a precursor to alpha-lipoic acid (ALA), which has been studied for its antioxidant properties. ALA has shown potential benefits in managing diabetic neuropathy and improving nerve conduction velocity in clinical trials. The relationship between octanoic acid and ALA suggests that octanoic acid may contribute indirectly to these therapeutic effects .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of octanoic acid and its derivatives. For instance:

- Absorption Studies : Research indicates that octanoic acid is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 10 to 45 minutes after ingestion. This rapid absorption may enhance its efficacy as a therapeutic agent .

- Food Interaction : The bioavailability of octanoic acid can be influenced by food intake; it is recommended to take supplements containing octanoic acid at least 30 minutes before or two hours after meals to maximize absorption .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-PMELWRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515035 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69974-55-6 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69974-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.